5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol This compound is characterized by the presence of an amino group, a bromine atom, and a propyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-pyridone with propylamine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for 5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the dihydropyridinone ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-amino-3-azido-1-propyl-1,2-dihydropyridin-2-one, while oxidation with hydrogen peroxide would produce 5-nitro-3-bromo-1-propyl-1,2-dihydropyridin-2-one.
Scientific Research Applications
5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one: This compound has a similar structure but with a methyl group instead of a propyl group.
5-Amino-3-bromo-1-hexyl-1,2-dihydropyridin-2-one: This compound features a hexyl group in place of the propyl group.
Uniqueness
5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group may influence its solubility, reactivity, and interaction with biological targets compared to its methyl and hexyl analogs.
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-amino-3-bromo-1-propylpyridin-2-one |
InChI |
InChI=1S/C8H11BrN2O/c1-2-3-11-5-6(10)4-7(9)8(11)12/h4-5H,2-3,10H2,1H3 |
InChI Key |
CKQQEGHFYBPLFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C(C1=O)Br)N |
Origin of Product |
United States |
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